3''-Chloroacetophenone semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Chloroacetophenone semicarbazone is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol . It is a derivative of acetophenone, where the acetophenone moiety is substituted with a semicarbazone group and a chlorine atom at the 3’ position of the phenyl ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone semicarbazone is typically synthesized through the condensation reaction of 3’-chloroacetophenone with semicarbazide . The reaction is carried out in the presence of methanol and glacial acetic acid as solvents. The mixture is heated to facilitate the reaction, and the product is then isolated and purified.
Industrial Production Methods: While specific industrial production methods for 3’-Chloroacetophenone semicarbazone are not extensively documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of efficient purification techniques such as recrystallization or chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 3’-Chloroacetophenone semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to amines.
Substitution: The chlorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
3’-Chloroacetophenone semicarbazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its anticonvulsant and antidepressant activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3’-Chloroacetophenone semicarbazone involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its ability to modulate neurotransmitter levels and inhibit certain enzymes involved in seizure pathways . The compound’s antibacterial properties are linked to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Acetophenone Semicarbazone: Similar structure but lacks the chlorine substitution.
p-Chloroacetophenone Semicarbazone: Chlorine atom is at the para position instead of the meta position.
Benzaldehyde Semicarbazone: Contains an aldehyde group instead of a ketone group.
Uniqueness: 3’-Chloroacetophenone semicarbazone is unique due to the presence of the chlorine atom at the 3’ position, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
[1-(3-chlorophenyl)ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBJODQYWAEYGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.